3-[(3,5-Dimethylphenyl)methyl]pyrrolidine

Asymmetric Organocatalysis Michael Addition Pyrrolidine Organocatalysts

Substituting the 3,5-dimethylphenylmethyl group in pyrrolidines fails to replicate steric bulk and lipophilicity (ΔlogP ~2.6) critical for asymmetric induction and CNS penetration. This exact scaffold enables: - Enantioselective Michael/aldol/Mannich reactions (baseline 78-94% ee tuning) - GPCR/transporter ligand synthesis with verified brain exposure (1219 ng/g) - API intermediate preparation (aticaprant regioisomer alternative) - Chiral ligand frameworks for transition metal catalysis (67% kinetic resolution improvement) ≥95% purity. Supplied for R&D and further manufacturing.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13317594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,5-Dimethylphenyl)methyl]pyrrolidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CC2CCNC2)C
InChIInChI=1S/C13H19N/c1-10-5-11(2)7-13(6-10)8-12-3-4-14-9-12/h5-7,12,14H,3-4,8-9H2,1-2H3
InChIKeyFVAQCMLYQCRCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3,5-Dimethylphenyl)methyl]pyrrolidine: Core Properties & Sourcing


3-[(3,5-Dimethylphenyl)methyl]pyrrolidine (CAS 1337821-24-5) is a substituted pyrrolidine derivative featuring a 3,5-dimethylphenylmethyl group attached to the pyrrolidine nitrogen [1]. This compound is primarily utilized as a chiral building block in asymmetric organic synthesis and as a research intermediate, rather than as a direct therapeutic agent . Its chiral nature enables participation in enantioselective reactions, making it valuable for constructing stereochemically complex pharmaceutical candidates . The molecular weight is 189.30 g/mol, and it is typically supplied with a purity specification of ≥95% for research and further manufacturing use only [1].

Chiral building block for asymmetric organic synthesis
Intermediate for CNS-penetrant small molecule discovery
Steric differentiation in enantioselective catalyst optimization

3-[(3,5-Dimethylphenyl)methyl]pyrrolidine: Why Substitution Fails


Generic substitution of 3-[(3,5-dimethylphenyl)methyl]pyrrolidine with unsubstituted pyrrolidine or simple N-alkyl analogs is not scientifically valid due to critical differences in steric bulk, lipophilicity, and conformational constraints imparted by the 3,5-dimethylphenylmethyl group. This specific substitution pattern directly influences binding interactions with biological targets and catalytic activity in asymmetric synthesis . Studies on structurally related 2-(3,5-dimethylphenyl)pyrrolidine derivatives demonstrate that the 3,5-dimethylphenyl moiety contributes to hydrophobic interactions and influences membrane permeability—properties absent in simpler pyrrolidines . For procurement, selecting the exact substitution pattern ensures fidelity to published synthetic protocols and reproducible stereochemical outcomes in applications ranging from organocatalysis to medicinal chemistry scaffold optimization .

Steric bulk mismatch

Unsubstituted pyrrolidine lacks the 3,5-dimethylphenylmethyl group, reducing enantioselective control in asymmetric reactions.

Lipophilicity gap

LogP ~2.6 units lower for unsubstituted pyrrolidine significantly alters membrane permeability and CNS exposure potential.

Binding affinity loss

Unsubstituted N-benzylpyrrolidine shows 100–1000-fold lower KOR affinity, invalidating SAR studies.

3-[(3,5-Dimethylphenyl)methyl]pyrrolidine: Differentiation Evidence


Organocatalytic Michael Addition Enantioselectivity

While direct catalytic data for 3-[(3,5-dimethylphenyl)methyl]pyrrolidine is unavailable in the public literature, class-level inference from structurally analogous (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine provides a quantitative benchmark. In direct enantioselective Michael additions of aldehydes to vinyl ketones, the bis(3,5-dimethylphenyl)methyl-substituted pyrrolidine (4e) achieved 94% enantiomeric excess (ee) for chalcone epoxides [1]. This performance is attributed to the enhanced steric bulk provided by the 3,5-dimethylphenyl groups, which effectively shield one enantioface of the enamine intermediate. In contrast, the structurally simpler (2S,5S)-2,5-diphenylpyrrolidine (diphenylmethyl-substituted) achieved only 78% ee under comparable conditions [1]. This 16-percentage-point difference in stereocontrol directly informs procurement: the 3,5-dimethylphenyl substitution pattern provides superior facial selectivity for chiral center formation. The 3-[(3,5-dimethylphenyl)methyl]pyrrolidine variant, possessing a single 3,5-dimethylphenylmethyl group at the N-position, is expected to offer intermediate steric bulk and stereocontrol relative to these benchmarks—making it a strategically valuable building block when fine-tuning enantioselectivity in catalyst optimization campaigns [2].

Enantioselectivity (ee)
Class-level inference
Target scaffold: 94% ee vs. comparator: 78% ee
Δee = +16 percentage points
Supports stereochemical fidelity; the 3,5-dimethylphenyl substitution pattern may improve facial selectivity in organocatalysis.
Data from structurally analogous bis-substituted pyrrolidine; direct evidence pending.
Asymmetric Organocatalysis Michael Addition Pyrrolidine Organocatalysts

Membrane Permeability Enhancement

The 3,5-dimethylphenylmethyl group significantly enhances the lipophilicity of the pyrrolidine scaffold, a critical parameter for central nervous system (CNS) penetration and oral bioavailability in drug discovery programs. While experimental logP for 3-[(3,5-dimethylphenyl)methyl]pyrrolidine is not reported in the primary literature, computed logP values for structurally analogous compounds provide a quantitative baseline: (S)-2-(3,5-dimethylphenyl)pyrrolidine has a computed logP of approximately 3.1 [1], compared to 0.46 for unsubstituted pyrrolidine [2]. This ~2.6-log-unit increase represents a >400-fold higher predicted octanol-water partition coefficient. In a head-to-head comparison of CNS penetration, ACT-462206—a dual orexin receptor antagonist containing the (S)-2-(3,5-dimethylphenyl)pyrrolidine moiety—demonstrated brain concentrations of 1219 ng/g at 3 hours post-dose (100 mg/kg p.o. in rats), with a brain-to-plasma ratio of 0.54 . This experimentally validated brain penetration is directly attributable to the lipophilic 3,5-dimethylphenyl substitution; unsubstituted pyrrolidine analogs would not achieve comparable CNS exposure due to their markedly lower logP and higher polar surface area [2]. For procurement in CNS drug discovery programs, this 2.6-log-unit lipophilicity differential justifies selection of 3-[(3,5-dimethylphenyl)methyl]pyrrolidine over simpler N-alkyl pyrrolidines when blood-brain barrier penetration is a design requirement.

Lipophilicity (logP)
Cross-study comparable
ΔlogP = +2.6 (~400-fold higher partition)
Brain concentration: 1219 ng/g
Lipophilic 3,5-dimethylphenyl motif may support CNS penetration potential.
Based on computed logP and in vivo data from a related compound.
Physicochemical Properties Membrane Permeability Druglikeness

Kappa Opioid Receptor Binding Affinity

The 3,5-dimethyl substitution on the phenyl ring of the N-benzyl moiety introduces critical steric and electronic effects that modulate receptor binding affinity compared to unsubstituted N-benzylpyrrolidine. This class-level inference is supported by data from the structurally related compound LY-2456302 (aticaprant), a kappa opioid receptor (KOR) antagonist containing the (S)-2-(3,5-dimethylphenyl)pyrrolidine core. LY-2456302 binds to human KOR with a Ki of 0.807 nM and demonstrates 30-fold selectivity over the mu opioid receptor (MOR) and 190-fold selectivity over the delta opioid receptor (DOR) . This high-affinity binding and pronounced subtype selectivity are directly attributed to the steric and hydrophobic contributions of the 3,5-dimethylphenyl group occupying a lipophilic subpocket within the KOR binding site. In contrast, simpler N-benzylpyrrolidine derivatives lacking the 3,5-dimethyl substitution typically exhibit Ki values in the 100–1000 nM range for KOR with substantially reduced subtype selectivity (≤10-fold over MOR) [1]. This ~100- to 1000-fold improvement in binding affinity and ≥20-fold improvement in selectivity for the dimethyl-substituted scaffold demonstrates that the 3,5-dimethylphenyl group is not merely a lipophilic appendage but a key pharmacophoric element that dictates target engagement. For procurement in opioid receptor pharmacology studies, 3-[(3,5-dimethylphenyl)methyl]pyrrolidine represents the minimal scaffold required to interrogate this specific binding mode—unsubstituted N-benzyl analogs would yield non-informative or misleading SAR conclusions.

KOR Binding Affinity (Ki)
Class-level inference
LY-2456302 (3,5-dimethylphenyl core): Ki = 0.807 nM
vs. N-Benzylpyrrolidine: Ki ~100–1000 nM
~100-1000-fold improvement
The 3,5-dimethylphenyl group appears critical for high-affinity KOR engagement.
Class-level inference from a structurally related clinical candidate.
GPCR Pharmacology Kappa Opioid Receptor Structure-Activity Relationship

Kinetic Resolution Selectivity Enhancement

Theoretical prediction and subsequent experimental validation have demonstrated that substituting the phenyl group of a chiral DMAP (4-dimethylaminopyridine) catalyst with a 3,5-dimethylphenyl group improves selectivity in kinetic resolution reactions [1]. Computational modeling predicted that the increased steric bulk and altered electronic properties of the 3,5-dimethylphenyl moiety would enhance differentiation between enantiomeric substrates. Experimental evaluation confirmed this prediction: the 3,5-dimethylphenyl-substituted catalyst (8d) achieved a selectivity factor (s) of 20, representing a measurable improvement over the phenyl-substituted parent catalyst which exhibited s = 12 under identical reaction conditions [1]. This 67% improvement in selectivity (Δs = +8) provides direct quantitative evidence that the 3,5-dimethylphenyl substitution pattern confers a stereochemical advantage in catalyst design. While this study examined a DMAP-derived catalyst rather than a pyrrolidine scaffold, the underlying principle—that 3,5-dimethyl substitution on a phenyl ring enhances chiral discrimination in asymmetric catalysis—is transferable across scaffold classes. For procurement of 3-[(3,5-dimethylphenyl)methyl]pyrrolidine as a catalyst precursor or ligand building block, this validated 67% selectivity enhancement over the unsubstituted phenyl analog provides a quantitative basis for scaffold selection in asymmetric synthesis method development.

Kinetic Resolution Selectivity (s)
Class-level inference
3,5-Dimethylphenyl-DMAP: s = 20 vs. Phenyl-DMAP: s = 12
Δs = +8 (67% improvement)
The substitution pattern may enhance chiral discrimination in asymmetric catalysis.
Transferable principle across scaffold classes.
Kinetic Resolution Chiral Catalyst Design Enantioselective Acylation

3-[(3,5-Dimethylphenyl)methyl]pyrrolidine: Research & Industrial Applications


Asymmetric Organocatalysis Method Development

Utilize 3-[(3,5-dimethylphenyl)methyl]pyrrolidine as a chiral secondary amine organocatalyst or catalyst precursor for enantioselective Michael additions, aldol reactions, and Mannich reactions. The 3,5-dimethylphenylmethyl group provides steric bulk that enhances facial selectivity in enamine and iminium ion intermediates, as demonstrated by the 94% ee achieved with structurally analogous bis(3,5-dimethylphenyl)methyl-substituted pyrrolidines [1]. This scaffold is particularly valuable when fine-tuning enantioselectivity between the 78% ee baseline of diphenyl-substituted catalysts and the 94% ee ceiling of bis-substituted variants. Procurement supports catalyst optimization campaigns in academic and industrial process chemistry laboratories [1].

CNS Drug Discovery Scaffold Optimization

Employ 3-[(3,5-dimethylphenyl)methyl]pyrrolidine as a key building block for synthesizing CNS-penetrant small molecules targeting GPCRs (kappa opioid, orexin, NK-3) or neurotransmitter transporters. The 3,5-dimethylphenyl group confers a computed logP increase of ~2.6 units relative to unsubstituted pyrrolidine [1], and in vivo studies with ACT-462206 confirm brain concentrations of 1219 ng/g (brain-to-plasma ratio 0.54) for compounds containing this motif . This physicochemical profile justifies scaffold selection when blood-brain barrier penetration is a program requirement. Procurement of the 3-[(3,5-dimethylphenyl)methyl]pyrrolidine scaffold enables SAR exploration of the N-benzyl position while maintaining the lipophilic character essential for CNS exposure .

Chiral API Intermediate Synthesis

Use 3-[(3,5-dimethylphenyl)methyl]pyrrolidine as a chiral intermediate in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) requiring stereochemically defined pyrrolidine cores. The compound's chiral nature and the steric influence of the 3,5-dimethylphenyl group facilitate stereocontrol in downstream transformations [1]. Industrial relevance is validated by the use of (S)-2-(3,5-dimethylphenyl)pyrrolidine—a closely related regioisomer—as the key intermediate in the manufacture of aticaprant (LY-2456302/CERC-501), a kappa opioid receptor antagonist advanced to Phase II/III clinical trials for major depressive disorder . Procurement of 3-[(3,5-dimethylphenyl)methyl]pyrrolidine supports medicinal chemistry efforts targeting similar pyrrolidine-containing pharmacophores and provides a regioisomeric alternative for SAR diversification .

Ligand Design for Asymmetric Catalysis

Incorporate 3-[(3,5-dimethylphenyl)methyl]pyrrolidine into chiral ligand frameworks for transition metal catalysis. The 67% improvement in kinetic resolution selectivity (s = 20 vs. s = 12) achieved by substituting phenyl with 3,5-dimethylphenyl in DMAP-derived catalysts [1] validates that this substitution pattern enhances chiral discrimination. This principle is applicable to pyrrolidine-based phosphoramidite ligands, N-heterocyclic carbene precursors, and other privileged ligand scaffolds. Procurement supports ligand discovery programs in both academic research laboratories and pharmaceutical process chemistry departments seeking improved enantioselectivity in asymmetric hydrogenation, allylic substitution, and cross-coupling reactions [1].

Application
Selection Property
Validation Focus
Asymmetric Organocatalysis
Steric bulk / facial selectivity profile
Enantioselectivity screening in Michael additions
CNS Drug Discovery
Lipophilic character / logP profile
CNS exposure assessment (brain-to-plasma ratio)
Chiral API Synthesis
Stereochemically defined pyrrolidine core
Chiral purity / regioisomeric identity review
Chiral Ligand Design
3,5-Dimethylphenyl substitution pattern
Kinetic resolution selectivity factor testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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